molecular formula C24H31ClN2O10 B12678121 Levamlodipine malate CAS No. 736178-83-9

Levamlodipine malate

Cat. No.: B12678121
CAS No.: 736178-83-9
M. Wt: 543.0 g/mol
InChI Key: ICLGPDCMPQYWIA-OSRSGTIQSA-N
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Description

Levamlodipine malate is a pharmacologically active enantiomer of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and anginaThis compound is known for its high selectivity and efficacy in blocking L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levamlodipine malate can be synthesized from (R,S)-amlodipine through a chiral resolution process. The (R,S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by the reaction with maleic acid to form the malate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale chiral resolution techniques and continuous flow reactors to optimize the yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Levamlodipine malate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. The primary metabolic pathway involves the dehydrogenation of levamlodipine to a pyridine metabolite .

Scientific Research Applications

Levamlodipine malate has a wide range of scientific research applications:

Mechanism of Action

Levamlodipine malate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This results in vasodilation and a subsequent decrease in blood pressure. The compound has a higher affinity for vascular smooth muscle compared to cardiac muscle, which contributes to its selectivity and efficacy .

Comparison with Similar Compounds

Levamlodipine malate is often compared with other calcium channel blockers, such as amlodipine besylate. While both compounds are effective in treating hypertension, this compound has been shown to have a lower incidence of adverse reactions, such as peripheral edema and headache. Additionally, this compound is more cost-effective and provides similar or better therapeutic outcomes compared to amlodipine besylate .

Similar Compounds

  • Amlodipine besylate
  • Nifedipine
  • Felodipine
  • Isradipine

This compound stands out due to its higher selectivity for vascular smooth muscle and its lower side effect profile .

Properties

CAS No.

736178-83-9

Molecular Formula

C24H31ClN2O10

Molecular Weight

543.0 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C20H25ClN2O5.C4H6O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-2(4(8)9)1-3(6)7/h5-8,17,23H,4,9-11,22H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)/t17-;2-/m00/s1

InChI Key

ICLGPDCMPQYWIA-OSRSGTIQSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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